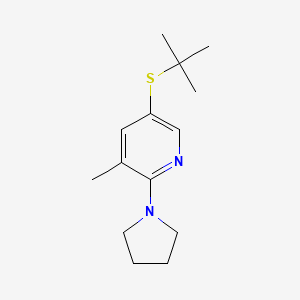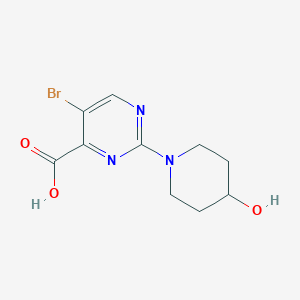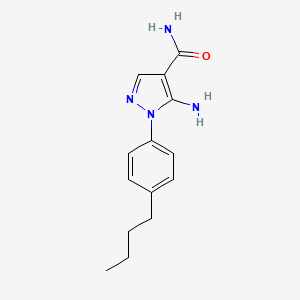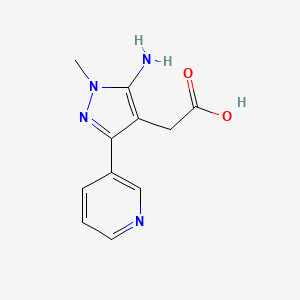
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a brominated dimethylphenoxy group attached to an oxadiazole ring, which is further linked to an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4,5-dimethylphenol, which is then converted to 2-bromo-4,5-dimethylphenoxyacetic acid.
Formation of Oxadiazole Ring: The phenoxyacetic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Final Product Formation: The oxadiazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Condensation Reactions: The amine group can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized products may include oxadiazole derivatives with altered electronic properties.
Reduction: Reduced products may involve the conversion of the oxadiazole ring to other heterocyclic structures.
Aplicaciones Científicas De Investigación
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,5-dimethylphenol: A precursor in the synthesis of the target compound.
1,4-Dibromo-2,5-dimethylbenzene: Another brominated aromatic compound with different reactivity.
Methyl 2-(2-bromo-4,5-dimethylphenoxy)acetate: A related ester derivative used in similar synthetic applications.
Uniqueness
5-((2-Bromo-4,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine stands out due to its unique combination of a brominated phenoxy group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12BrN3O2 |
|---|---|
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
5-[(2-bromo-4,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12BrN3O2/c1-6-3-8(12)9(4-7(6)2)16-5-10-14-15-11(13)17-10/h3-4H,5H2,1-2H3,(H2,13,15) |
Clave InChI |
UFOBQFTURJCYBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)Br)OCC2=NN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)

![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)


![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)






